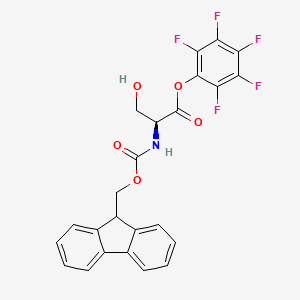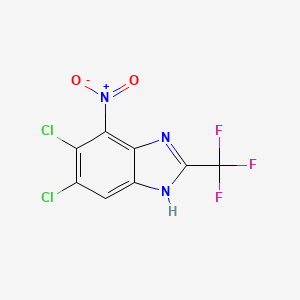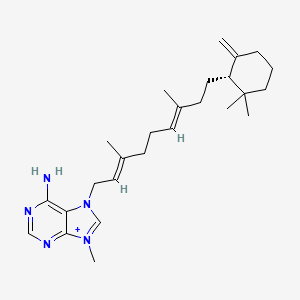![molecular formula C15H9N3O3 B13777096 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione is a complex organic compound with the molecular formula C15H9N3O3 . It contains a total of 30 atoms, including 9 hydrogen atoms, 15 carbon atoms, 3 nitrogen atoms, and 3 oxygen atoms . This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as hydroxyl and amide groups .
Méthodes De Préparation
The synthesis of 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione involves several steps, typically starting with the formation of the core anthracene structure. The synthetic routes often include:
Cyclization Reactions: Formation of the core structure through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of hydroxyl and amide groups through specific reagents and reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the aromatic rings and functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
Mécanisme D'action
The mechanism of action of 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione can be compared with similar compounds such as:
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-: Another complex aromatic compound with similar structural features.
Other Anthracene Derivatives: Compounds with similar core structures but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H9N3O3 |
|---|---|
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
16-hydroxy-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,13,15,17-heptaene-9,11-dione |
InChI |
InChI=1S/C15H9N3O3/c19-10-6-3-7-18-13(10)17-12-8-4-1-2-5-9(8)16-14(20)11(12)15(18)21/h1-7,19H,(H,16,20) |
Clé InChI |
VZNUBSHDBLWKFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=O)N2)C(=O)N4C=CC=C(C4=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
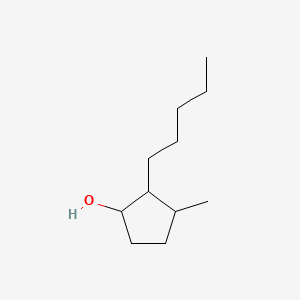
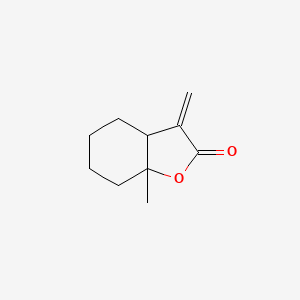

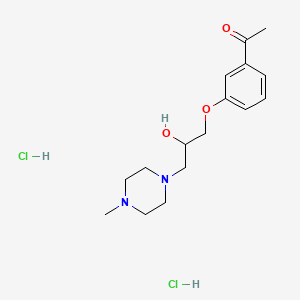

![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
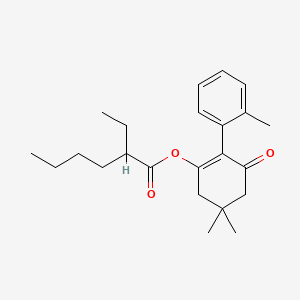

![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
